molecular formula C4H7N3O B2998680 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 1012040-40-2

2-(1H-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No.: B2998680
CAS No.: 1012040-40-2
M. Wt: 113.12
InChI Key: HJEVQOSZWIDFQJ-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-triazol-4-yl)ethan-1-ol is a chemical compound that features a triazole ring attached to an ethanol moiety. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its high efficiency and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-(1H-1,2,3-triazol-4-yl)ethanal or 2-(1H-1,2,3-triazol-4-yl)ethanoic acid.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

2-(1H-1,2,3-triazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the development of bioorthogonal chemistry techniques for labeling and tracking biomolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of materials with specific properties, such as corrosion inhibitors and photostabilizers.

Comparison with Similar Compounds

    1H-1,2,3-triazole: The parent compound of the triazole family, lacking the ethanol moiety.

    2-(1H-1,2,4-triazol-1-yl)ethanol: A structural isomer with the triazole nitrogen atoms in different positions.

    1,2,3-triazole-4-carboxylic acid: A triazole derivative with a carboxylic acid group instead of an ethanol moiety.

Uniqueness: 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol is unique due to the presence of both the triazole ring and the ethanol moiety, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2H-triazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c8-2-1-4-3-5-7-6-4/h3,8H,1-2H2,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEVQOSZWIDFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012040-40-2
Record name 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol
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